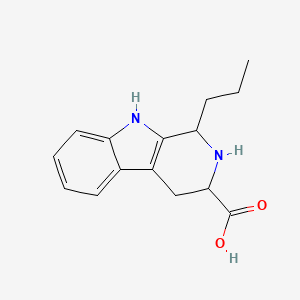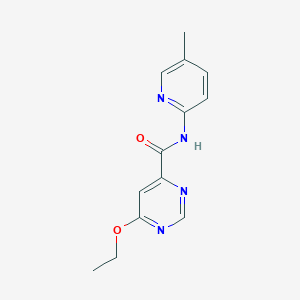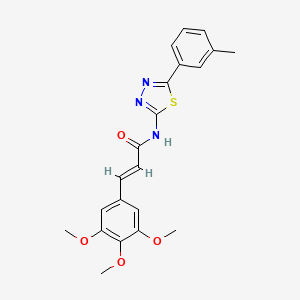
1-(4-imidazol-1-ylphenyl)-N-(3-methylphenyl)methanimine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4’-(IMIDAZOL-1-YL)ACETOPHENONE” is a chemical compound with the molecular formula C11H10N2O and a molecular weight of 186.21 . It is used in the synthesis of ®-(+)-4’-(imidazol-1-yl)-phenyl ethanol using a spiroborate catalyst . It is also a selective thromboxane synthesis inhibitor .
Molecular Structure Analysis
The molecular structure of “4’-(IMIDAZOL-1-YL)ACETOPHENONE” consists of an imidazole ring attached to a phenyl ring through a methylene bridge .Physical And Chemical Properties Analysis
“4’-(IMIDAZOL-1-YL)ACETOPHENONE” is a white to yellow powder . It has a melting point of 108-110 °C (lit.) and a boiling point of 320.7°C (rough estimate) . The compound has a density of 1.1458 (rough estimate) and a refractive index of 1.5300 (estimate) . It is slightly soluble in chloroform and methanol .Wissenschaftliche Forschungsanwendungen
Crystal Structure Analysis
One study investigated the crystal structures of two imidazole-4-imines, including compounds structurally related to "1-(4-imidazol-1-ylphenyl)-N-(3-methylphenyl)methanimine". These compounds demonstrated isomorphism, highlighting the role of weak interactions in crystal packing, which is essential for understanding the material properties of such compounds (Skrzypiec et al., 2012).
Host-Guest Chemistry
Research on imidazole-based bisphenols explored their structure and ability to form salts with various acids, showcasing their potential in host-guest chemistry and molecular recognition (Nath & Baruah, 2012).
Organic Synthesis and Application
A review focused on bis(1H-azol-1-yl)methanimines, including their synthesis methods, applications, and biological activity. These compounds are valuable for creating a variety of organic compounds, indicating the broader applicability of "this compound" in organic synthesis (Purygin & Zarubin, 2020).
Corrosion Inhibition
A study on Schiff bases based on imidazo(1,2-a)pyridine scaffold evaluated their effectiveness as corrosion inhibitors for mild steel in acidic environments. This research suggests potential industrial applications for related imidazole compounds in protecting metals from corrosion (Aatiaoui et al., 2021).
Polymer Science
Another research focused on synthesizing novel poly(amide-ether)s bearing imidazole pendants, studying their physical and optical properties. This investigation highlights the potential of imidazole derivatives in the development of new materials with specific thermal and optical characteristics (Ghaemy et al., 2013).
Safety and Hazards
The compound has hazard codes Xi and Xn, indicating that it is irritating and harmful . The risk statements associated with it are 36/37/38-22, which means it is irritating to eyes, respiratory system, and skin, and harmful if swallowed . The safety statements are 26-36-36/37/39-22, which include washing with plenty of water in case of contact with eyes, wearing suitable protective clothing, and avoiding breathing dust .
Eigenschaften
IUPAC Name |
1-(4-imidazol-1-ylphenyl)-N-(3-methylphenyl)methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3/c1-14-3-2-4-16(11-14)19-12-15-5-7-17(8-6-15)20-10-9-18-13-20/h2-13H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCEXHRBQZMYOIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N=CC2=CC=C(C=C2)N3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((1-(benzo[d][1,3]dioxol-5-ylmethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)-N-phenethylacetamide](/img/structure/B2731111.png)
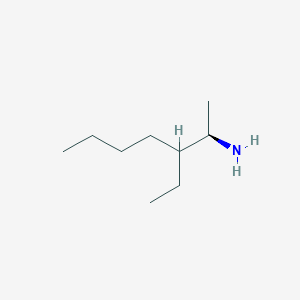
![1-[2-Oxo-2-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]ethyl]pyrrolidine-2,5-dione](/img/structure/B2731113.png)
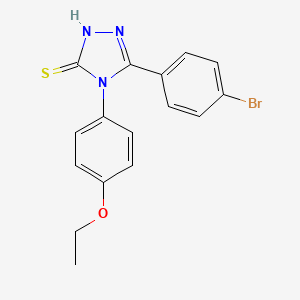
![N-[(2-pyridin-3-yl-1,3-thiazol-4-yl)methyl]thiophene-2-sulfonamide](/img/structure/B2731115.png)
![(E)-3-(5-(2,6-dimethylmorpholino)furan-2-yl)-2-(1-methyl-1H-benzo[d]imidazol-2-yl)acrylonitrile](/img/structure/B2731117.png)
![4-(4-Methoxypyrimidin-2-yl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2731118.png)
